![molecular formula C20H19N5O3 B2842903 N-Ethyl-1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide CAS No. 510760-69-7](/img/structure/B2842903.png)
N-Ethyl-1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide
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Description
“N-Ethyl-1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The linear formula of this compound is C20H19N5O3 . It has a molecular weight of 377.406 .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds Research in heterocyclic chemistry involves the synthesis of novel compounds that incorporate pyrimidine and pyrido structures, which are of interest due to their potential biological activities. For instance, studies have demonstrated methodologies for creating thienopyrimidines and dipyrimidines, highlighting the versatility of these heterocycles in synthesizing complex molecules with potential pharmacological uses (Wamhoff, Kroth, & Strauch, 1993).
Biological Evaluation and Potential Therapeutic Applications The synthesis of pyrimidine derivatives, including those related to the compound , is often motivated by their potential as therapeutic agents. For example, pyrazolopyrimidines have been evaluated for their anticancer and anti-inflammatory properties, indicating the significance of structural modifications in enhancing biological activity (Rahmouni et al., 2016). Similarly, thiazolopyrimidines have been synthesized and tested for their anti-inflammatory and analgesic activities, further underscoring the importance of heterocyclic compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
Supramolecular Aggregation and Conformational Features The structural modification of heterocyclic compounds also extends to studies on supramolecular aggregation and conformational analysis, which are crucial for understanding the interaction of these molecules with biological targets. Insights into the conformational features of thiazolopyrimidines, for example, can inform the design of more effective drug molecules by elucidating the relationship between structure and function (Nagarajaiah & Begum, 2014).
properties
IUPAC Name |
N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-3-22-19(26)14-10-15-18(25(16(14)21)11-13-7-5-9-28-13)23-17-12(2)6-4-8-24(17)20(15)27/h4-10,21H,3,11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWDJMOOPKKERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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